(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Overview
Description
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, also known as 4-hydroxy-N-phenyl-5,8,11,14-tetraenamide, is an organic compound that has been studied in recent years due to its potential as a therapeutic agent. It has a wide range of applications in scientific research, including in vivo and in vitro studies, as well as in drug development.
Scientific Research Applications
Synthesis and Quantitation
A significant application of this compound is in the field of synthesis and quantitation of biochemical molecules. For instance, Cheng et al. (2008) reported the synthesis of a tetra-deuterated version of this compound for quantitating a labile intermediate, phospho-anandamide (pAEA), in mouse brain and macrophages. This synthesis aids in understanding novel biosynthetic pathways (Cheng et al., 2008).
Biochemical Labeling
In the realm of biochemical labeling, derivatives of this compound have been synthesized for various applications. Yang et al. (1984) synthesized derivatives with bromoacetyl and maleimido groups for alkylating proteins in preparation for electron microscopy. This highlights its utility in facilitating microscopic analysis of biological structures (Yang et al., 1984).
Biological Evaluation
The compound's derivatives have been explored for their biological activities. Lam et al. (2007) investigated the actions of a derivative, N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, on blood flow in rat knee joints, revealing insights into its vasodilator actions and related biochemical pathways (Lam et al., 2007).
Pharmacological Characterization
Characterizing receptor types mediated by derivatives of this compound is another critical application. Studies like those conducted by Kelley and Thayer (2004) on AM404, a structurally related compound, help understand its effects on synaptic transmission in rat hippocampal neurons, independent of cannabinoid CB1 receptors (Kelley & Thayer, 2004).
Inhibitory Effects
In the field of enzymatic inhibition, the compound and its derivatives have been studied for their effects on various enzymes. The synthesis of trifluoromethyl ketones from thiscompound, as explored by Holmeide and Skattebol (2000), demonstrates potential inhibitory effects on cytosolic phospholipase A2, which has implications in inflammation and other biological processes (Holmeide & Skattebol, 2000).
Metabolism and Synthesis Studies
Further, its role in understanding the metabolism and synthesis of bioactive compounds is evident. Flock and Skattebol (2000) synthesized metabolites of icosapentaenoic and docosahexaenoic acids, starting from n − 3 polyunsaturated fatty acids and using this compound, thus contributing to our knowledge of lipid metabolism and potential therapeutic applications (Flock & Skattebol, 2000).
Inhibition of Natural Killer Cell Activity
Exploring its biological effects, research by Ramstedt et al. (1984) on derivatives of this compound has shown to inhibit human natural killer cell activity, indicating potential immunomodulatory properties (Ramstedt et al., 1984).
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBZOOZRAXHERC-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424985 | |
Record name | AM 404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
CAS RN |
183718-77-6 | |
Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183718-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-404 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM 404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-404 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.